molecular formula C12H10ClN3O4 B2594683 dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 252725-55-6

dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2594683
CAS No.: 252725-55-6
M. Wt: 295.68
InChI Key: JCVAGQBHXATDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group and two ester groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of 3-chlorophenyl azide: This can be achieved by reacting 3-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 3-chlorophenyl azide.

    Cycloaddition Reaction: The 3-chlorophenyl azide is then reacted with dimethyl acetylenedicarboxylate under copper(I) catalysis to form the triazole ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The triazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).

Major Products Formed

    Substitution: Products with various functional groups replacing the chlorine atom.

    Reduction: Alcohol derivatives of the original ester groups.

    Oxidation: Oxidized triazole derivatives.

Scientific Research Applications

Dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving triazole-containing compounds.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and methodologies.

Mechanism of Action

The mechanism of action of dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but lacks the chlorine atom on the phenyl ring.

    Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with the chlorine atom in a different position on the phenyl ring.

    Dimethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of the 3-chlorophenyl group in dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate imparts unique chemical and physical properties, such as specific reactivity patterns and potential biological activity. The position and type of halogen atom can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

dimethyl 1-(3-chlorophenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-4-7(13)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVAGQBHXATDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.